N-(3,4-dimethoxyphenyl)benzenesulfonamide
Overview
Description
N-(3,4-Dimethoxyphenyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound has a molecular formula of C14H15NO4S and a molecular weight of 293.34 g/mol .
Preparation Methods
The synthesis of N-(3,4-dimethoxyphenyl)benzenesulfonamide typically involves the reaction of 3,4-dimethoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization from ethanol or another suitable solvent .
Chemical Reactions Analysis
N-(3,4-Dimethoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Scientific Research Applications
N-(3,4-Dimethoxyphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It has shown promise as an anticancer and antimicrobial agent.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in maintaining pH balance in cancer cells. By inhibiting CA IX, the compound disrupts the pH regulation in tumor cells, leading to cell death. This mechanism makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
N-(3,4-Dimethoxyphenyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
N-(2,4-Dimethoxyphenyl)benzenesulfonamide: Similar in structure but with different substitution patterns on the benzene ring, leading to variations in biological activity.
N-(3,4-Dimethoxybenzyl)benzenesulfonamide: Contains a benzyl group instead of a phenyl group, which can affect its chemical reactivity and biological properties.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A more complex derivative with additional functional groups, showing different pharmacological activities.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-18-13-9-8-11(10-14(13)19-2)15-20(16,17)12-6-4-3-5-7-12/h3-10,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMVSQUGEOFWMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355593 | |
Record name | N-(3,4-dimethoxyphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62035-67-0 | |
Record name | N-(3,4-dimethoxyphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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